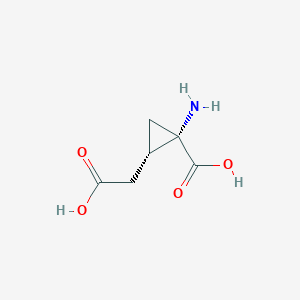

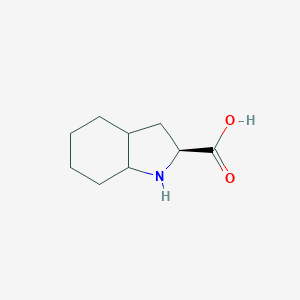

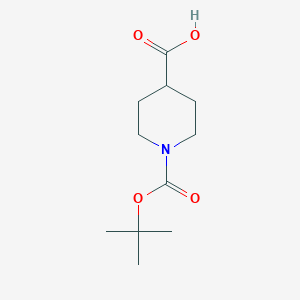

1,4-二甲基哌啶-4-羧酸

描述

Synthesis Analysis

The synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid and its derivatives has been explored through various methods, including intermolecular cycloaddition and reductive amination followed by Curtius rearrangement. These methods allow for the creation of this compound and its analogs with specific stereochemical configurations and the potential for further functionalization (Liu et al., 2000), (Oba et al., 2005).

科学研究应用

生物催化剂受羧酸抑制

羧酸,包括1,4-二甲基哌啶-4-羧酸,已被研究其对微生物生产系统的影响。工程微生物如大肠杆菌和酿酒酵母被用于发酵生产羧酸。然而,这些酸在低于期望产量的浓度下可以抑制微生物生长,影响生物可再生化学品的生产。增加微生物耐受性的策略包括代谢工程以修改细胞膜特性和细胞内pH (Jarboe, Royce, & Liu, 2013)。

羧酸提取的溶剂开发

对羧酸LLX的溶剂开发研究对从水溶液中回收这些化合物至关重要,特别是在生产基于生物的塑料的背景下。Sprakel & Schuur(2019)的综述讨论了溶剂方面的进展,包括离子液体和改进传统胺类和有机磷萃取剂以实现高效的羧酸回收 (Sprakel & Schuur, 2019)。

药物设计中新型羧酸生物同构体

探索新型羧酸生物同构体用于药物设计是一个重要的研究领域。羧酸官能团在许多药物的药效团中起着关键作用,而新型生物同构体可以改善药物的生物活性、选择性或理化性质。这一领域突出了在现代药物设计中克服挑战所需的创新,展示了羧酸衍生物,包括1,4-二甲基哌啶-4-羧酸,在治疗应用中的潜力 (Horgan & O’ Sullivan, 2021)。

了解羧酸的毒性和致癌性

Kenyon & Hughes(2001)提供了关于相关羧酸二甲基砷酸毒性和致癌性的全面综述。这项工作对于了解某些羧酸及其代谢物的致癌作用至关重要,为风险评估和安全法规提供信息 (Kenyon & Hughes, 2001)。

未来方向

Piperidines, such as 1,4-Dimethylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1,4-dimethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSPFYUVWFCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602339 | |

| Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethylpiperidine-4-carboxylic acid | |

CAS RN |

162648-33-1 | |

| Record name | 1,4-Dimethyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)